![molecular formula C23H21FN4O4 B2566761 [2-(4-ethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl 1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate CAS No. 946253-12-9](/img/structure/B2566761.png)
[2-(4-ethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl 1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
[2-(4-ethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl 1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate is a useful research compound. Its molecular formula is C23H21FN4O4 and its molecular weight is 436.443. The purity is usually 95%.
BenchChem offers high-quality [2-(4-ethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl 1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about [2-(4-ethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl 1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthetic Methodologies and Molecular Interactions
Research on compounds structurally related to the query chemical, such as triazole and oxazole derivatives, often focuses on their synthesis and potential for forming specific molecular interactions. For instance, studies on triazole derivatives have demonstrated their ability to form π-hole tetrel bonding interactions, which are significant in the design of supramolecular structures and materials (Ahmed et al., 2020)[https://consensus.app/papers/πhole-tetrel-bonding-interactions-ethyl-ahmed/04fd6f6d3c4f547cbf493897e4072966/?utm_source=chatgpt]. Such interactions are crucial for developing new materials with tailored properties.
Diagnostic and Therapeutic Applications
Benzoxazole and triazole derivatives have been evaluated for their diagnostic applications, notably in imaging cerebral β-amyloid plaques in Alzheimer's disease using positron emission tomography (PET) probes (Cui et al., 2012)[https://consensus.app/papers/novel-¹⁸flabeled-derivatives-positron-emission-cui/594ffc59a5de55e8b55646b4a0add5d9/?utm_source=chatgpt]. This highlights the potential of similar compounds in the development of diagnostic tools for neurodegenerative diseases.
Antimicrobial Activities
Synthetic efforts have also yielded triazole derivatives with notable antimicrobial activities (Bektaş et al., 2007)[https://consensus.app/papers/synthesis-antimicrobial-activities-some-124triazole-bektaş/248703c69fbf561ba5a100c39e926721/?utm_source=chatgpt]. The structural features of these compounds contribute to their efficacy against various microorganisms, suggesting that related compounds could be developed as new antimicrobial agents.
Herbicidal Activities
Further research into triazolinone derivatives has shown promising herbicidal activities, with some compounds being effective Protox inhibitors (Luo et al., 2008)[https://consensus.app/papers/syntheses-activities-novel-triazolinone-derivatives-luo/3261cb5fe8845e6d8e92c386c5e3ac17/?utm_source=chatgpt]. This indicates the potential agricultural applications of such chemicals in controlling weed populations.
properties
IUPAC Name |
[2-(4-ethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl 1-(4-fluorophenyl)-5-methyltriazole-4-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21FN4O4/c1-4-30-19-11-5-16(6-12-19)22-25-20(15(3)32-22)13-31-23(29)21-14(2)28(27-26-21)18-9-7-17(24)8-10-18/h5-12H,4,13H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NOQNPHXWMYEHLI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2=NC(=C(O2)C)COC(=O)C3=C(N(N=N3)C4=CC=C(C=C4)F)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21FN4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[2-(4-ethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl 1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Ethyl 5-(4-chlorobutanoylamino)-3-(4-methylphenyl)-4-oxothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2566682.png)
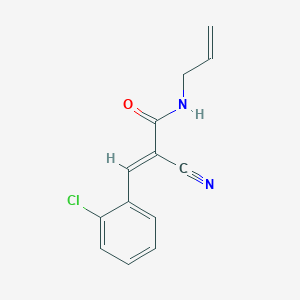
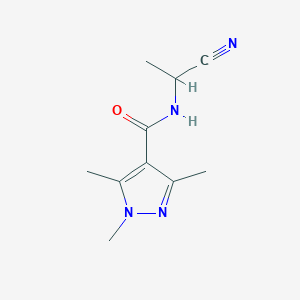
![2-(6-(3,4-dimethylphenyl)-3-oxo-[1,2,4]triazolo[4,3-b]pyridazin-2(3H)-yl)-N-phenylacetamide](/img/structure/B2566687.png)
![N-[1-(3,4-dichlorobenzoyl)azetidin-3-yl]pyrimidin-4-amine](/img/structure/B2566688.png)

![1-(3-Chlorophenyl)-4-[(2-phenylvinyl)sulfonyl]piperazine](/img/structure/B2566691.png)
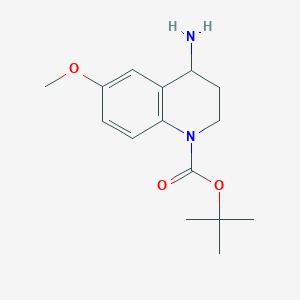
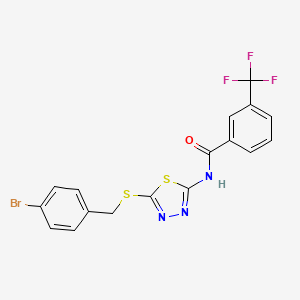

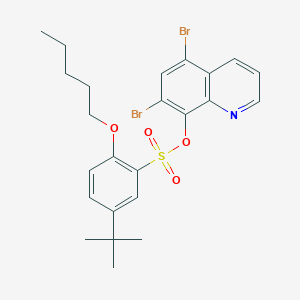

![2-Methoxyethyl 5-[(3-fluorophenyl)methoxy]-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B2566699.png)
![N-(4-fluorobenzyl)-2-(furan-2-yl)-4-[(4-methylphenyl)sulfonyl]-1,3-oxazol-5-amine](/img/structure/B2566701.png)